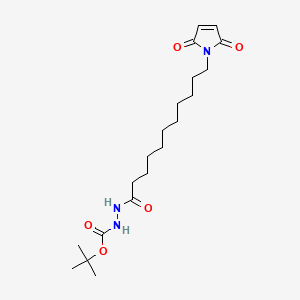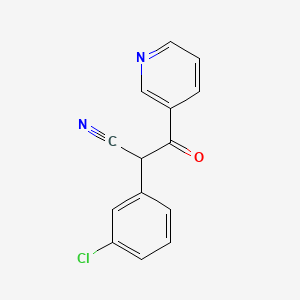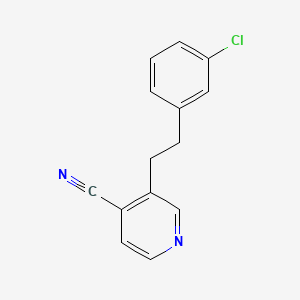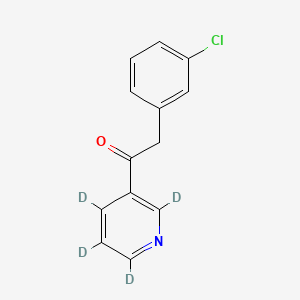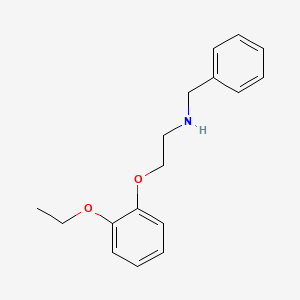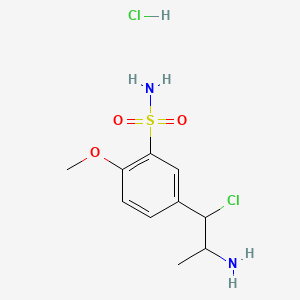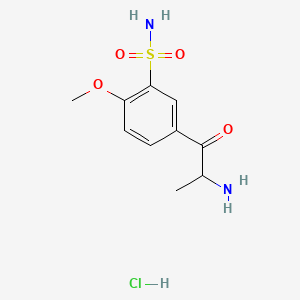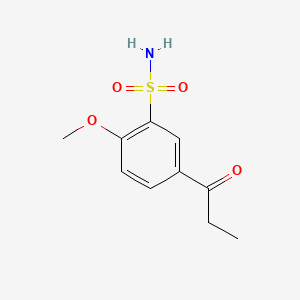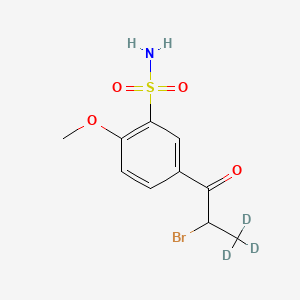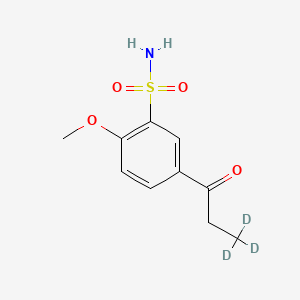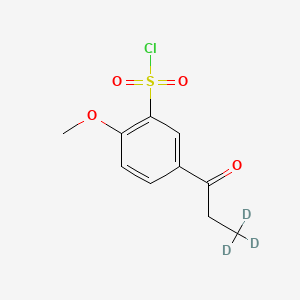![molecular formula C57H63Cl6NO20 B562499 N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel CAS No. 154044-74-3](/img/structure/B562499.png)
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel” is a chemical compound with the CAS number 154044-74-3. It has a molecular weight of 1294.82 and a molecular formula of C57H63Cl6NO20 . This compound is an intermediate in the synthesis of a metabolite of Docetaxel, an antineoplastic .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its large size and the presence of multiple functional groups. The molecular formula C57H63Cl6NO20 indicates that it contains 57 carbon atoms, 63 hydrogen atoms, 6 chlorine atoms, 1 nitrogen atom, and 20 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Chemotherapy Efficacy
Docetaxel, as a cytotoxic taxane, is prominently featured in the treatment of various cancers due to its effectiveness in inhibiting microtubule depolymerization, which disrupts cell division. Its role in metastatic breast cancer has been established through clinical trials, demonstrating its efficacy as a monotherapy or in combination with other drugs, offering an option post-failure of prior chemotherapy (Lyseng-Williamson & Fenton, 2005). Similarly, Docetaxel's application extends to non-small cell lung cancer treatment, where it has shown promise as both a first-line and second-line treatment, improving survival rates in comparison to other standard treatments (Comer & Goa, 2000).
Nanocarrier Drug Delivery Systems
Innovations in nanotechnology have led to the development of nanocarriers for the delivery of Docetaxel, aiming to enhance its specificity and efficacy while minimizing side effects. Advanced delivery systems, including solid lipid nanoparticles and polymeric micelles, have been explored to improve the bioavailability and therapeutic impact of Docetaxel in targeting cancer cells, particularly in lung cancer treatment. These approaches offer significant potential in reducing the adverse effects associated with conventional Docetaxel formulations (Razak et al., 2021).
Pharmacokinetics and Variability
The pharmacokinetics of Docetaxel exhibits considerable inter-individual variability, affecting the optimal dosing for achieving desired efficacy and tolerability. Understanding the factors influencing Docetaxel's pharmacokinetics, including liver function and drug-drug interactions, is crucial for tailoring treatment to individual patients, enhancing therapeutic outcomes, and managing toxicity (Nieuweboer et al., 2015).
Drug Formulation and Quality
The transition from branded to generic formulations of Docetaxel has raised concerns regarding quality and safety. Studies comparing different Docetaxel formulations have identified variations in the quantity of active drug and levels of impurities, which could influence the safety profile and therapeutic efficacy. The presence of solvents like polysorbate 80 and ethanol in some formulations has been linked to increased toxicity, highlighting the importance of stringent quality control in the manufacturing process (Yiding & Zhongyi, 2021).
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUYTIMCKMTSCU-ZOPBECDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H63Cl6NO20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
